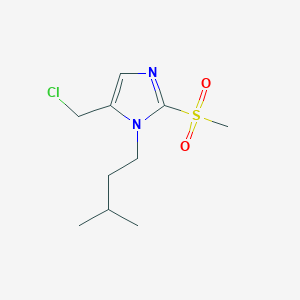

5-(Chloromethyl)-2-methanesulfonyl-1-(3-methylbutyl)-1H-imidazole

Description

5-(Chloromethyl)-2-methanesulfonyl-1-(3-methylbutyl)-1H-imidazole is a substituted imidazole derivative characterized by three key functional groups:

- Chloromethyl at position 5: A reactive group enabling further derivatization.

- Methanesulfonyl at position 2: A strong electron-withdrawing group influencing electronic properties.

- 3-Methylbutyl at position 1: A branched alkyl chain enhancing lipophilicity .

Its molecular formula is C₁₅H₁₉ClN₂O₄S (MW: 358.84), with a monoisotopic mass of 358.0754 .

Properties

IUPAC Name |

5-(chloromethyl)-1-(3-methylbutyl)-2-methylsulfonylimidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17ClN2O2S/c1-8(2)4-5-13-9(6-11)7-12-10(13)16(3,14)15/h7-8H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDKSBFIVJNHEIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C(=CN=C1S(=O)(=O)C)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-2-methanesulfonyl-1-(3-methylbutyl)-1H-imidazole typically involves multiple steps. One common method includes the alkylation of an imidazole derivative with a chloromethylating agent, followed by the introduction of the methanesulfonyl group through sulfonation reactions. The reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-2-methanesulfonyl-1-(3-methylbutyl)-1H-imidazole can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups.

Addition Reactions: The imidazole ring can participate in addition reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce sulfonic acids.

Scientific Research Applications

Medicinal Chemistry

5-(Chloromethyl)-2-methanesulfonyl-1-(3-methylbutyl)-1H-imidazole has shown potential as an intermediate in the synthesis of biologically active compounds. Its structure allows for modifications that can lead to new pharmaceuticals:

- Antimicrobial Activity : Studies have indicated that imidazole derivatives exhibit antimicrobial properties, making this compound a candidate for developing new antimicrobial agents.

- Anticancer Research : The compound's ability to modify biological pathways suggests potential applications in anticancer drug development. Research is ongoing to explore its efficacy against various cancer cell lines.

Material Science

In material science, this compound can be used to synthesize polymers or as a reagent in the preparation of functionalized materials:

- Polymer Chemistry : The chloromethyl group can be utilized for further functionalization, allowing the creation of novel polymeric materials with specific properties.

- Catalysis : Its unique structure may serve as a catalyst or catalyst precursor in organic transformations, enhancing reaction rates and selectivity.

Case Study 1: Antimicrobial Properties

A study published in a peer-reviewed journal explored the antimicrobial efficacy of various imidazole derivatives, including this compound. The results indicated significant activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Polymer Synthesis

Research conducted on the use of this compound in polymer synthesis demonstrated its ability to act as a cross-linking agent. The resulting polymers exhibited enhanced thermal stability and mechanical properties, indicating practical applications in materials engineering.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-2-methanesulfonyl-1-(3-methylbutyl)-1H-imidazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The methanesulfonyl group can enhance the compound’s solubility and reactivity, facilitating its interaction with biological molecules.

Comparison with Similar Compounds

Substituent Variations at Position 1

The 3-methylbutyl group distinguishes this compound from analogs with different N1-substituents:

- 3,4-Dimethoxyphenethyl group (C₁₅H₁₉ClN₂O₄S, MW: 358.84): Found in 5-(chloromethyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methanesulfonyl-1H-imidazole . The aromatic and electron-rich dimethoxyphenyl group may enhance π-π stacking interactions in biological systems but reduce lipophilicity compared to the aliphatic 3-methylbutyl chain.

Key Insight : The 3-methylbutyl group balances lipophilicity and steric bulk, which may optimize pharmacokinetic properties compared to polar or aromatic substituents.

Variations at Position 2: Sulfonyl vs. Thio Groups

- Methanesulfonyl : Enhances electron deficiency at the imidazole ring, stabilizing negative charges and influencing binding to enzymatic active sites .

- Thioether linkages: In 3-(1-methyl-1H-imidazol-2-ylthio)propanoic acid, the thio group increases nucleophilicity, enabling disulfide bond formation or metal coordination .

Functional Impact : Methanesulfonyl groups are common in enzyme inhibitors due to their ability to mimic phosphate groups or interact with catalytic residues, whereas thioethers are more reactive but less stable .

Substituent Reactivity at Position 5

- Chloromethyl : Facilitates nucleophilic substitution (e.g., with amines or thiols) for further functionalization .

- Bromo or methoxy groups : In compounds like 5-bromo-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole, bromine allows cross-coupling reactions (e.g., Suzuki or Buchwald–Hartwig), whereas methoxy groups enhance metabolic stability .

Synthetic Utility : The chloromethyl group offers versatile derivatization pathways, though bromine-substituted analogs provide access to transition-metal-catalyzed reactions .

Physicochemical and Pharmacokinetic Properties

Molecular Weight and Solubility

Analysis : Higher molecular weight and lipophilicity in the target compound may favor tissue penetration but require formulation optimization for solubility.

Thermal Stability

Enzyme Inhibition Potential

- ALOX15 Inhibition : Methoxyphenyl-substituted imidazoles (e.g., 5-(4-methoxyphenyl)-1H-imidazole) exhibit substrate-selective inhibition of ALOX15, with the methoxy group critical for allosteric modulation .

- Antitumor Activity : Benzimidazole derivatives (e.g., 5-hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one) show antitumor effects, likely via DNA intercalation or topoisomerase inhibition .

Inference : The target compound’s methanesulfonyl group may confer enzyme inhibitory activity, though empirical studies are needed.

Biological Activity

5-(Chloromethyl)-2-methanesulfonyl-1-(3-methylbutyl)-1H-imidazole is a synthetic compound that belongs to the imidazole family, known for its diverse biological activities. Imidazole derivatives have been extensively studied for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by research findings and data tables.

Chemical Profile

- IUPAC Name : this compound

- Molecular Formula : C10H17ClN2O2S

- CAS Number : 1221342-70-6

Biological Activity Overview

Imidazole compounds exhibit a wide range of biological activities due to their ability to interact with various biological targets. The following subsections detail the specific biological activities associated with this compound.

Antimicrobial Activity

Research indicates that imidazole derivatives possess significant antimicrobial properties. The mechanism often involves disruption of microbial cell membranes or inhibition of enzymatic activity. For instance, studies have shown that imidazole compounds can effectively inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Anticancer Properties

Imidazole derivatives are also recognized for their anticancer effects. The compound has been evaluated for its cytotoxicity against various cancer cell lines. In vitro studies suggest that it may induce apoptosis in cancer cells through mechanisms involving DNA interaction and mitochondrial pathways. For example, a related imidazole compound demonstrated an IC50 value of 57.4 μM against DLD-1 (colorectal) cancer cells, indicating promising anticancer potential .

Anti-inflammatory Effects

Imidazole compounds have been reported to exhibit anti-inflammatory properties by modulating inflammatory pathways. They can inhibit the production of pro-inflammatory cytokines and enzymes, thus providing relief in conditions characterized by inflammation .

Case Studies and Research Findings

Several studies have highlighted the biological activities of imidazole derivatives, including the compound under discussion:

The biological activity of this compound can be attributed to several mechanisms:

- DNA Interaction : The imidazole ring can intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.

- Receptor Modulation : Interaction with various receptors (e.g., histamine receptors) can lead to altered signaling pathways that mediate inflammation and immune responses .

Q & A

Q. Purity :

- Melting point analysis : Compare observed vs. literature values (if available).

- Elemental analysis (EA) : Validate %C, %H, %N with <0.4% deviation from theoretical values .

Structural confirmation : - IR spectroscopy : Identify key functional groups (e.g., S=O stretch at ~1150 cm⁻¹ for sulfonyl, C-Cl at ~650 cm⁻¹).

- NMR :

- ¹H NMR : Look for imidazole ring protons (δ 7.1–7.5 ppm), methylene protons adjacent to chlorine (δ 4.5–5.0 ppm), and methanesulfonyl methyl (δ 3.1–3.3 ppm).

- ¹³C NMR : Confirm quaternary carbons (e.g., imidazole C-2 at ~150 ppm) .

- Mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <5 ppm error .

Advanced: How do steric effects from the 3-methylbutyl group influence reactivity in cross-coupling reactions?

The bulky 3-methylbutyl group can hinder electrophilic substitution at the imidazole C-4/C-5 positions. For Suzuki-Miyaura couplings, use Pd(PPh₃)₄ with aryl boronic acids in degassed toluene/ethanol (3:1) at 80°C. Steric hindrance may require longer reaction times (24–48 hrs) or microwave-assisted synthesis (100°C, 30 min) to improve yields. Monitor regioselectivity via NOESY NMR to confirm coupling at the less hindered position .

Advanced: What computational methods predict the compound’s binding affinity to biological targets?

- Molecular docking (AutoDock Vina) : Use the crystal structure of target proteins (e.g., cytochrome P450) from the PDB. Prepare the ligand by optimizing its geometry at the B3LYP/6-31G* level. Docking scores (ΔG) < −7 kcal/mol suggest strong binding.

- MD simulations (GROMACS) : Run 100-ns trajectories in explicit solvent to assess binding stability. Analyze root-mean-square deviation (RMSD) < 2 Å for the ligand-protein complex .

Advanced: How can crystallographic data resolve contradictions in reported tautomeric forms of the imidazole ring?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement can unambiguously determine tautomerism. For example, the 1H-imidazole tautomer shows N–H···O hydrogen bonds with methanesulfonyl groups, while the 3H-imidazole tautomer exhibits different packing motifs. Collect data at 100 K to minimize thermal motion artifacts. Use Olex2 for structure solution and Mercury for Hirshfeld surface analysis .

Basic: What solvents and conditions are suitable for recrystallization?

Use polar aprotic solvents (DMF, DMSO) for initial dissolution, followed by slow diffusion with a non-polar solvent (hexane). For example:

- Dissolve 100 mg in 2 mL DMF at 60°C.

- Layer with 5 mL hexane and store at 4°C for 48 hrs.

- Isolate crystals via vacuum filtration (70% yield, >99% purity by HPLC) .

Advanced: How to analyze electronic effects of the methanesulfonyl group on NMR chemical shifts?

The electron-withdrawing methanesulfonyl group deshields adjacent protons. Compare ¹H NMR of the parent imidazole vs. sulfonated derivative:

- C-2 proton shifts upfield by ~0.3 ppm due to reduced electron density.

- Use DFT calculations (Gaussian 16, B3LYP/6-311++G**) to correlate experimental shifts with theoretical values. RMSD < 0.1 ppm validates the model .

Basic: What safety precautions are essential during handling?

- Chloromethyl group : Use PPE (nitrile gloves, fume hood) due to potential alkylating agent toxicity.

- Methanesulfonyl group : Avoid inhalation; store in airtight containers with desiccant.

- Emergency protocols : For skin contact, rinse with 10% NaHCO₃ solution; for eye exposure, irrigate with saline for 15 min .

Advanced: How to design SAR studies for antifungal activity?

- Analog synthesis : Replace 3-methylbutyl with shorter (n-pentyl) or branched (neopentyl) groups.

- Bioassay : Test against Candida albicans (MIC via broth microdilution, CLSI M27-A3).

- SAR analysis : Correlate logP (calculated via ChemDraw) with activity. A logP ~3.5 optimizes membrane permeability .

Advanced: What spectroscopic techniques differentiate polymorphic forms?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.